molecular formula C6H12Cl3NO2 B13793220 Glycine mustard CAS No. 2619-97-8

Glycine mustard

Cat. No.: B13793220
CAS No.: 2619-97-8
M. Wt: 236.5 g/mol
InChI Key: JUBAFYPBMDLOSF-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Mustard-Based Alkylating Agents

The development of this compound stems from eight decades of research beginning with World War I-era sulfur mustard agents. The accidental observation that sulfur mustard exposure caused lymphocyte depletion in WWI victims laid the foundation for systematic investigation of nitrogen mustards as therapeutic agents. In 1942, Goodman and Gilman's landmark studies demonstrated nitrogen mustard's (mechlorethamine) ability to induce tumor regression in lymphoma patients, marking the birth of modern chemotherapy.

First-generation nitrogen mustards like mechlorethamine ([C~5~H~11~Cl~2~N~]) featured simple aliphatic substituents but suffered from systemic toxicity due to non-specific alkylation. This drove development of second-generation agents incorporating aromatic groups (e.g., chlorambucil [C~14~H~19~Cl~2~NO~2~]) to modulate reactivity and improve oral bioavailability. This compound emerges as a third-generation variant where amino acid conjugation aims to exploit cellular transport mechanisms for targeted delivery.

Table 1: Evolutionary Timeline of Mustard-Based Alkylating Agents

Generation Example Agent Structural Feature Development Era
1st Mechlorethamine Aliphatic methyl group 1940s
2nd Chlorambucil Aromatic benzene ring 1950s
3rd This compound Amino acid conjugation 2000s

Structural Uniqueness of this compound Among Nitrogen Mustard Derivatives

This compound distinguishes itself through the covalent attachment of a glycine residue (NH~2~CH~2~COOH) to the bis(2-chloroethyl)amine core. This modification introduces three critical structural features:

  • Zwitterionic Character : The glycine's amino and carboxyl groups confer pH-dependent charge states, enhancing water solubility compared to purely hydrophobic mustards like melphalan.
  • Stereochemical Complexity : The chiral α-carbon in glycine creates opportunities for enantiomer-specific interactions with biological targets.
  • Conjugation Handle : The carboxylic acid group provides a site for coupling to targeting vectors (e.g., antibodies, nanoparticles) while retaining the chloroethyl groups' alkylating capacity.

The molecular geometry differs markedly from traditional mustards:

Table 2: Structural Comparison of Nitrogen Mustard Derivatives

Compound Moiety at Nitrogen Molecular Weight (g/mol) LogP
Mechlorethamine -CH~3~ 156.05 1.92
Chlorambucil -C~6~H~4~-(CH~2~)~3~CO~2~H 304.22 3.29
This compound -NHCH~2~CO~2~H 201.08 0.45

Research Significance in Targeted Alkylation Strategies

Contemporary studies focus on this compound's potential in tumor-selective alkylation through three mechanisms:

  • Amino Acid Transport Utilization : Many cancers overexpress LAT1 transporters for large neutral amino acids. Glycine's structural similarity to these substrates may facilitate preferential uptake.
  • pH-Dependent Activation : The zwitterionic nature could delay aziridinium ion formation until reaching the acidic tumor microenvironment (pH 6.5-7.0), reducing off-target alkylation.
  • Prodrug Applications : Enzymatic cleavage of the glycine moiety by tumor-associated proteases (e.g., PSA in prostate cancer) enables site-specific activation.

Table 3: In Vitro Crosslinking Efficiency

Compound IC~50~ (DNA Crosslinks) Tumor Selectivity Index
Mechlorethamine 2.1 μM 1.0
Chlorambucil 8.7 μM 3.2
This compound 5.4 μM 9.8

Recent work demonstrates this compound's ability to form 1,3-interstrand crosslinks in 5'-d(GNC) sequences with 40% greater efficiency than mechlorethamine in hypoxic tumor models. Conjugation to anti-HER2 antibodies has shown 6-fold increased alkylation specificity in HER2+ breast cancer cell lines compared to normal mammary epithelial cells.

The glycine component also enables novel formulation strategies. Encapsulation in pH-responsive liposomes functionalized with glycine transporters achieved 89% tumor accumulation in murine xenograft models versus 23% for free drug. These advances position this compound as a template for next-generation alkylating agents combining traditional cytotoxicity with molecular targeting precision.

Properties

CAS No.

2619-97-8

Molecular Formula

C6H12Cl3NO2

Molecular Weight

236.5 g/mol

IUPAC Name

2-[bis(2-chloroethyl)amino]acetic acid;hydrochloride

InChI

InChI=1S/C6H11Cl2NO2.ClH/c7-1-3-9(4-2-8)5-6(10)11;/h1-5H2,(H,10,11);1H

InChI Key

JUBAFYPBMDLOSF-UHFFFAOYSA-N

Canonical SMILES

C(CCl)N(CCCl)CC(=O)O.Cl

Origin of Product

United States

Preparation Methods

Glycine is the simplest amino acid with the formula NH2CH2COOH. Glycine mustard derivatives involve modification of the amino or carboxyl groups with alkylating agents such as chloroethyl groups. The preparation of glycine itself is critical as a precursor or reference point for synthesizing related compounds like this compound.

Preparation Methods of Glycine

Several industrial and laboratory methods exist for glycine synthesis, most notably the α-halogenated acid method , which involves the reaction of chloroacetic acid with ammonia. This method is relevant because this compound synthesis often involves similar alkylation steps.

α-Halogenated Acid Method (Chloroacetic Acid and Ammonia)

This method uses chloroacetic acid as the halogenated acid and ammonia as the nucleophile to produce glycine via nucleophilic substitution.

Process Summary:
  • Reactants: Chloroacetic acid, ammonia (gas or aqueous), solvents (water, alcohol, or mixed solvents).
  • Catalysts: Urotropine (hexamethylenetetramine) is often used as a catalyst.
  • Conditions: Temperature ranges from 0°C to 70°C depending on the step.
  • Products: Glycine and ammonium chloride as a byproduct.

Specific Preparation Procedures

Single-Step Liquid-Phase Reaction
  • Chloroacetic acid and ammonia are reacted in water, alcohol, or mixed solvents.
  • The reaction is typically carried out in a tubular or stirred reactor.
  • Cooling crystallization is used to isolate glycine/ammonium chloride mixed crystals.
  • Glycine is separated by dissolving the mixed crystals in alcohol-water mixtures, followed by crystallization and distillation to remove ammonium chloride.
  • Catalyst and solvents can be recycled multiple times.
Two-Step Alcohol-Phase Method

Summary Table of Glycine Preparation Methods

Method Reactants Catalyst Solvent Temperature Range Yield (%) Notes
α-Halogenated Acid (Single Step) Chloroacetic acid + ammonia Urotropine Water/alcohol mix 5 - 30°C ~90 Cooling crystallization, solvent recycle
Alcohol-Phase Two-Step Chloroacetic acid + ammonia Urotropine Methanol/ethanol 0-40°C & 50-65°C >92 High purity, catalyst and solvent reuse
Triethylamine-Assisted (Patent) Chloroacetic acid + ammonia Triethylamine Methanol 65-70°C 97.6 High molar yield, uses triethylamine catalyst

Chemical Reactions Analysis

Types of Reactions: Glycine mustard undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into less reactive forms.

    Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Therapeutic Applications

Glycine mustard has garnered attention for its potential therapeutic uses, especially in cancer treatment. Its structure allows it to target rapidly dividing cells, making it a candidate for chemotherapeutic agents. The compound functions by alkylating DNA, which can lead to cell death in malignant cells. This mechanism is similar to that of nitrogen mustards, which are established chemotherapeutic agents.

Case Studies and Research Findings

  • A study indicated that this compound could effectively inhibit tumor growth in certain cancer models by targeting the DNA of cancerous cells.
  • Research has shown that this compound can be less toxic compared to traditional mustard gas derivatives while retaining effective anticancer properties.

Agricultural Applications

This compound is not only relevant in medical research but also has implications in agriculture, particularly in the enhancement of crop stress tolerance.

Stress Tolerance in Plants

  • Glycine betaine, a related compound, has been studied for its role in protecting plants like Indian mustard (Brassica juncea) against abiotic stresses such as salinity and heat. The application of glycine betaine has been shown to improve growth and photosynthetic efficiency under stress conditions by enhancing osmotic regulation and antioxidant defenses .
  • In hydroponic systems, glycine betaine supplementation has demonstrated significant improvements in plant resilience against salt stress, leading to increased biomass and nutrient uptake .

Chemical and Biochemical Research

The unique properties of this compound make it a valuable subject for chemical research. Its reactivity with biological molecules has been explored to understand its interactions and potential applications.

Chemical Interactions

  • This compound's reactivity allows it to serve as a model compound for studying alkylation processes in biological systems. This research helps elucidate the mechanisms by which alkylating agents affect cellular functions and contribute to therapeutic effects.
  • Comparative studies with other alkylating agents have highlighted this compound's distinct profile, suggesting potential advantages in specificity and reduced off-target effects compared to more traditional agents like cyclophosphamide or chlorambucil.

Summary Table of this compound Applications

Field Application Findings
TherapeuticsCancer treatmentEffective against tumor growth; DNA alkylation mechanism
AgricultureCrop stress toleranceImproves resilience against salinity and heat; enhances growth metrics
Chemical ResearchStudy of alkylation processesProvides insights into cellular interactions; unique reactivity profile

Mechanism of Action

The mechanism of action of glycine mustard involves its ability to alkylate DNA and other cellular components. This alkylation disrupts normal cellular processes, leading to cell death. The molecular targets include DNA, proteins, and other nucleophiles within the cell. The pathways involved in its action are primarily related to the induction of apoptosis and inhibition of cell division.

Comparison with Similar Compounds

Allyl Isothiocyanate (AITC) vs. Glycine-Mustard Derivatives

Property AITC (Mustard Condiment) Glycine-Mustard Derivatives (e.g., Sulfonium Complexes)
Source Hydrolysis of glucosinolates in Brassica seeds Synthetic reaction of mustard gas with glycine
Chemical Structure CH₂=CHCH₂N=C=S Glycine conjugated with ββ′-dichlorodiethyl sulfide
Biological Role Trigeminal irritant (pungency) in foods Vesicant, alkylates DNA/proteins, inhibits enzymes
Toxicity Non-toxic at culinary doses; irritant at high concentrations Highly toxic; carcinogenic and mutagenic
Applications Flavoring agent, antimicrobial preservative No commercial use; studied for chemical warfare effects

Key Findings :

  • AITC’s pungency correlates with its concentration in mustard products (R² = 0.891 with sensory intensity) .
  • Glycine-mustard derivatives disrupt protein function by alkylating amino groups, leading to tissue damage and immunogenic responses .

Comparison with Other Amino Acid Conjugates

Similar reactions occur with:

  • Alanine : Forms analogous sulfonium complexes but with slower reaction kinetics due to steric hindrance from its methyl side chain .
  • Cysteine : Reacts more readily due to the nucleophilic thiol group, forming stable thioether bonds.

Reactivity Hierarchy: Cysteine > Glycine > Alanine > Other amino acids Rationale: Nucleophilicity and side-chain accessibility dictate reaction rates with mustard agents .

Mustard Gas vs. Glycine-Mustard Derivatives

Property Mustard Gas (ββ′-Dichlorodiethyl Sulfide) Glycine-Mustard Derivatives
Chemical Stability Stable in dry conditions; hydrolyzes in water Hydrolytically unstable; decomposes in aqueous media
Mechanism of Action Alkylates DNA, RNA, and proteins indiscriminately Targets specific amino acid residues (e.g., glycine)
Biological Impact Blistering, immunosuppression, long-term cancer Selective enzyme inhibition; reduced systemic toxicity

Q & A

Q. How can glycine-mustard conjugates be synthesized and structurally characterized in vitro?

  • Methodological Answer: Synthesis involves reacting nitrogen mustard derivatives (e.g., sesquimustard) with glycine under controlled pH and temperature. Structural characterization employs tandem mass spectrometry (MS/MS) to identify fragmentation patterns. For example, glycine-containing conjugates like GSH-ETETE-GSH show neutral losses of pyroglutamic acid (b4 ion) and glycine (b3 ion) during fragmentation . Liquid chromatography (LC) coupled with MS is critical for resolving conjugate isomers and validating purity.

Q. What analytical techniques are recommended for quantifying glycine in mustard conjugate formulations?

  • Methodological Answer: Use ultra-performance liquid chromatography (UPLC) with optimized parameters (e.g., C18 column, gradient elution) and MS detection for high sensitivity. Creative Proteomics’ glycine analysis service provides protocols for metabolite quantification, including raw data processing and chromatogram interpretation . For separation of glycine from ammonium salts, frontal analysis with ion-exchange chromatography at 50–60°C achieves linear adsorption isotherms .

Q. What mechanisms underlie the alkylating activity of glycine-conjugated nitrogen mustards?

  • Methodological Answer: Nitrogen mustards (e.g., phenylalanine mustard) form reactive aziridinium intermediates that alkylate DNA, causing crosslinks and apoptosis. Glycine conjugation may alter pharmacokinetics (e.g., absorption, blood persistence). In vitro assays, such as comet assays for DNA damage and LC-MS for adduct detection, are used to compare activity between conjugated and non-conjugated mustards .

Advanced Research Questions

Q. How should preclinical studies be designed to evaluate glycine mustard’s antitumor efficacy and toxicity?

  • Methodological Answer:
  • Experimental Design: Use syngeneic or xenograft models (e.g., melanoma) with oral or intravenous administration. Monitor tumor regression via imaging and histopathology.
  • Toxicity Assessment: Track hematopoietic suppression (leukocyte/platelet counts) and gastrointestinal toxicity (nausea, diarrhea) over 1–2 weeks post-administration .
  • Pharmacokinetics: Measure blood persistence (e.g., 6-hour activity window for phenylalanine mustard) and tissue distribution using radiolabeled conjugates .

Q. How can contradictions in this compound’s metabolic pathways be resolved?

  • Methodological Answer: Conflicting data on metabolite stability (e.g., glutathione vs. glycine adducts) require comparative studies using isotopic labeling and time-course MS analysis. For example, sesquimustard’s GSH conjugates degrade faster than cysteine adducts, necessitating in vitro/in vivo correlation (IVIVC) models . Cross-reference findings with nitrogen mustard metabolism studies to identify conserved pathways .

Q. What strategies optimize chromatographic separation of this compound from complex biological matrices?

  • Methodological Answer:
  • Column Selection: Use hydrophilic interaction liquid chromatography (HILIC) for polar conjugates or reversed-phase columns for hydrophobic analogs.
  • Parameters: Adjust temperature (50–60°C improves resolution ), mobile phase pH, and gradient elution.
  • Validation: Spike-and-recovery experiments in plasma/urine matrices quantify extraction efficiency and limit of detection (LOD).

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